ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate
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Overview
Description
Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the pyrazole ring and sulfonamide group.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18F3N3O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl 4-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)14-4-10-17(11-5-14)31(28,29)25-15-6-8-16(9-7-15)26-18(20(21,22)23)12-13(2)24-26/h4-12,25H,3H2,1-2H3 |
InChI Key |
QMCPRXMTIVZZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F |
Origin of Product |
United States |
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